1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy-
Overview
Description
1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- is a heterocyclic compound with a unique structure that includes a phthalazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- typically involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of ethanol. The reaction mixture is refluxed for several hours, followed by the removal of ethanol to obtain the desired product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phthalazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted phthalazinediones, which can have different functional groups attached to the phthalazine ring.
Scientific Research Applications
1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, modulate signaling pathways, and induce oxidative stress in cells. These interactions contribute to its biological activities and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-phthalazinedione: A closely related compound with similar chemical properties.
5-Amino-2,3-dihydro-1,4-phthalazinedione: Known for its chemiluminescent properties.
Luminol: Another phthalazine derivative widely used in forensic science for its luminescent properties
Uniqueness
1,4-Phthalazinedione,
Properties
IUPAC Name |
5-hydroxy-8-methoxy-2,3-dihydrophthalazine-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-15-5-3-2-4(12)6-7(5)9(14)11-10-8(6)13/h2-3,12H,1H3,(H,10,13)(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSNYUWJQYWZBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)NNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473770 | |
Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94106-82-8 | |
Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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